
1-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas, which are structurally related to the compound of interest, involves the introduction of a thioether linker and an arylurea moiety in the meta position. These compounds were synthesized to act as VEGFR-2 tyrosine kinase inhibitors and showed potent activity in enzymatic assays. The most effective compounds had hydrophobic groups in the terminal phenyl ring, which contributed to their high potency .
Molecular Structure Analysis
The molecular structure of these urea derivatives is critical for their biological activity. The presence of the thioether linker and the arylurea group in specific positions is essential for the inhibitory activity against VEGFR-2. The spatial arrangement allows for the interaction with the active site of the enzyme, which is crucial for the inhibition of the receptor's phosphorylation .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are not detailed in the provided data. However, it is common for such syntheses to involve multistep reactions, including the formation of the thioether linkage and the coupling of the arylurea moiety. The synthesis likely involves the use of reagents and catalysts that promote the formation of these functional groups under controlled conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these urea derivatives are tailored to interact with the VEGFR-2 tyrosine kinase. The introduction of hydrophobic groups such as methyl, fluorine, trifluoromethyl, and chlorine enhances the lipophilicity of the compounds, which may affect their bioavailability and metabolic stability. The presence of these groups also influences the binding affinity and selectivity towards the kinase's active site .
The compounds synthesized in the study were evaluated for their antiangiogenic effects. The most promising compounds significantly inhibited the proliferation, migration, and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs). They also induced apoptosis and inhibited the phosphorylation of VEGFR-2, demonstrating their potential as antiangiogenic agents. These findings suggest that the compounds could be further developed as therapeutic agents for diseases where angiogenesis plays a critical role, such as cancer .
Scientific Research Applications
Heterocyclic Compound Synthesis
Research has demonstrated the use of urea compounds in synthesizing diverse heterocyclic structures, such as pyrimidinones and pyrazoles, which are crucial in medicinal chemistry and materials science. These compounds serve as key intermediates for developing pharmaceuticals and advanced materials with tailored properties (Ghorbani‐Vaghei et al., 2015).
Hydrogel Formation
Urea derivatives have been found to form hydrogels in specific conditions, with their properties adjustable through anion selection. This highlights their potential in creating responsive materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds (Lloyd & Steed, 2011).
Antibacterial Agents
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety from urea derivatives illustrates their applicability in designing new antibacterial agents. Such studies contribute to the ongoing search for effective treatments against resistant bacterial strains (Azab, Youssef, & El-Bordany, 2013).
Organo-Catalysis
Urea has been used as an organo-catalyst in multicomponent reactions for synthesizing highly functionalized compounds, showcasing its utility in green chemistry. This application demonstrates urea's role in facilitating reactions under mild conditions, reducing the need for hazardous reagents and promoting environmental sustainability (Brahmachari & Banerjee, 2014).
Acetylcholinesterase Inhibitors
Research on urea derivatives has also extended to the development of acetylcholinesterase inhibitors, which are important in treating diseases like Alzheimer's. This underscores the potential of urea compounds in neuroscience and pharmacology (Vidaluc et al., 1995).
Future Directions
Mechanism of Action
Target of Action
The presence of a trifluoromethyl group and an indole nucleus suggests that it might interact with various biological targets. Trifluoromethyl groups are known to play an important role in pharmaceuticals, agrochemicals, and materials , and indole derivatives have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Compounds with similar structures might affect various biochemical pathways, leading to diverse biological activities .
Result of Action
Compounds with similar structures might have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
1-[2-(oxan-4-ylsulfanyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2S/c16-15(17,18)12-3-1-2-4-13(12)20-14(21)19-7-10-23-11-5-8-22-9-6-11/h1-4,11H,5-10H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLRYWWAESXSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


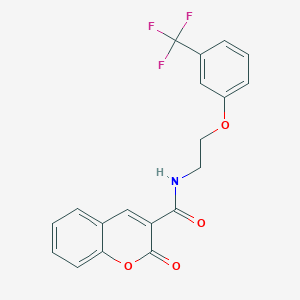

![N-(3-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2529885.png)
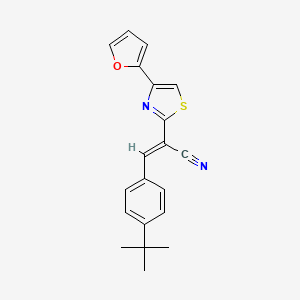
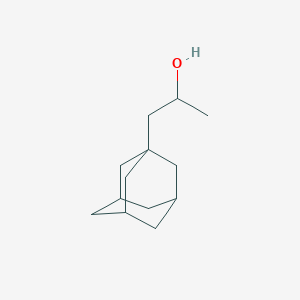
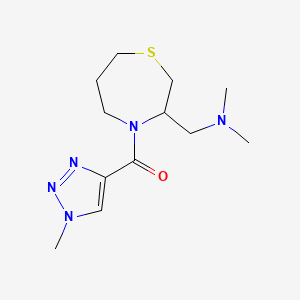
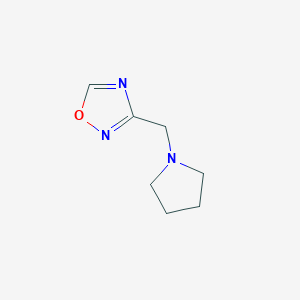
![2-[(2-Methylphenyl)amino]acetohydrazide](/img/structure/B2529892.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole](/img/structure/B2529894.png)
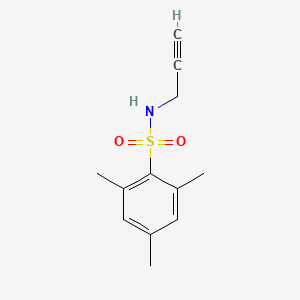
![(4-(1H-pyrrol-1-yl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2529898.png)
![[4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2529900.png)